4-Terphenylthiol

Übersicht

Beschreibung

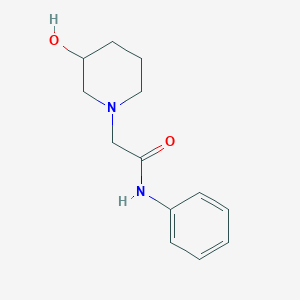

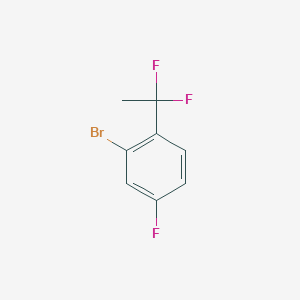

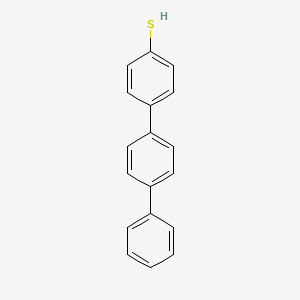

4-Terphenylthiol is an organic compound with the molecular formula C18H14S and a molecular weight of 262.36900 . It is also known as 4-(4-phenylphenyl)benzenethiol .

Molecular Structure Analysis

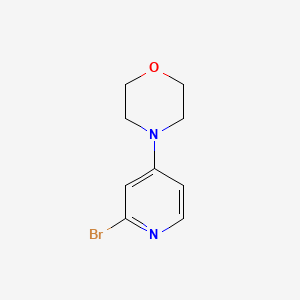

The molecular structure of this compound consists of three connected phenyl rings, each with a thiol (-SH) group attached to their outer ring . The exact mass of this compound is 262.081635 Da .Physical And Chemical Properties Analysis

This compound has a density of 1.127g/cm3 and a boiling point of 445.8ºC at 760 mmHg . The solubility of this compound in most organic solvents is low to moderate, but it is soluble in nonpolar solvents such as benzene and toluene.Wissenschaftliche Forschungsanwendungen

Self-Assembled Monolayers on Gold Substrates :

- Terphenylthiol (TPT) forms well-ordered self-assembled monolayers (SAMs) on gold substrates, revealing two distinct phases under certain conditions. These phases have implications for the thickness and tilt angles of terphenylthiolate layers, affecting their spectroscopic properties (Bashir, Azzam, Rohwerder, & Terfort, 2013).

Fluorescent Probe for Biothiols Detection :

- A study presented a coumarin-based fluorescent probe with 4-phenylselenium, exhibiting a rapid and sensitive response to biothiols. This highlights the utility of 4-terphenylthiol derivatives in biological applications, particularly in detecting biothiols in living cells (Chen, Mei, & Song, 2022).

Organic Surface Fabrication with Hydrogen Bond Formation :

- Terphenylthiol derivatives were used to fabricate carboxyl-terminated organic surfaces. The study demonstrates the impact of organothiols with a rigid backbone on the molecular structure of self-assembled films, which is crucial for applications in surface science (Himmel, Terfort, & Wöll, 1998).

Electrochemical Polymerisation in Electrode Coating :

- Terthiophene derivatives, including those related to terphenylthiol, were synthesized for electrochemical polymerisation. This process is significant for creating conducting polymers for electrode coatings, demonstrating the material's importance in electrochemical applications (Zanardi et al., 2006).

Safety and Hazards

4-Terphenylthiol is classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Aquatic Chronic 1 - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is advised to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling this compound .

Wirkmechanismus

Target of Action

4-Terphenylthiol, also known as 1,1’,4’,1’'-Terphenyl-4-thiol, primarily targets atomically thin molecular carbon nanomembranes (CNMs) with intrinsic sub-nanometer porosity . These CNMs are considered promising candidates for next-generation filtration and gas separation applications due to their extremely low thickness, energy efficiency, and selectivity .

Mode of Action

this compound interacts with its targets by forming a self-assembled monolayer (SAM) on a variety of substrates . It was discovered that water and helium permeate through 4,this compound (TPT) CNM above the limit of detection . The permeation of water vapor was nonlinear against its pressure and 1000 times stronger than the permeation of helium despite their similar kinetic diameters . This suggests that the compound’s interaction with its targets results in changes in the permeation properties of the CNMs.

Biochemical Pathways

It is known that the permeation of all gas species through the cnm is defined by their adsorption . This suggests that this compound may influence adsorption-related biochemical pathways.

Pharmacokinetics

It is known that the compound forms a self-assembled monolayer on various substrates , which could potentially influence its absorption and distribution. More research is needed to fully understand the ADME properties of this compound.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in the permeation properties of CNMs . Specifically, the compound influences the permeation of water and helium through the CNM, with the permeation of water vapor being significantly stronger .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the formation of a self-assembled monolayer by the compound can be affected by factors such as temperature and pressure . Additionally, the compound’s permeation properties may be influenced by the pressure of the water vapor

Eigenschaften

IUPAC Name |

4-(4-phenylphenyl)benzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14S/c19-18-12-10-17(11-13-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDECGGARTQDFEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672621 | |

| Record name | [1~1~,2~1~:2~4~,3~1~-Terphenyl]-1~4~-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90589-98-3 | |

| Record name | [1~1~,2~1~:2~4~,3~1~-Terphenyl]-1~4~-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 90589-98-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid](/img/structure/B1440220.png)

![3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1440223.png)